Chalconaringenin 4'-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

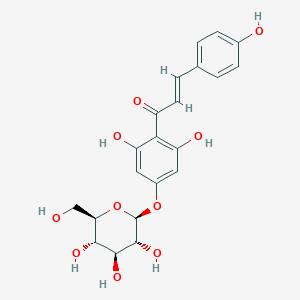

2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',4,4',6'-tetrahydroxychalcone via a glycosidic linkage. It derives from a 2',4,4',6'-tetrahydroxychalcone. It is a conjugate acid of a 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside(1-).

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Chalconaringenin 4'-glucoside has been studied for its role in managing diabetes mellitus, a condition characterized by chronic hyperglycemia. Research indicates that chalcone derivatives can enhance insulin secretion and improve glucose homeostasis.

- Mechanisms of Action :

- Insulin Secretion : Compounds similar to chalconaringenin have been shown to stimulate insulin secretion by enhancing the expression of glucose transporter proteins such as GLUT2 and glucokinase (GCK). This results in improved glucose uptake by cells, leading to lower blood sugar levels .

- Enzyme Inhibition : Chalcones exhibit inhibitory effects on enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. For instance, certain chalcone derivatives have shown IC50 values comparable to established antidiabetic drugs like acarbose .

Anticancer Activity

Chalconaringenin and its derivatives have shown promise in cancer research. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Studies :

Antioxidant Properties

This compound also possesses antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Mechanisms :

Potential Applications

Given its diverse pharmacological properties, this compound holds potential for various applications:

- Diabetes Management : As a natural compound with antidiabetic properties, it could be developed into dietary supplements or functional foods aimed at controlling blood sugar levels.

- Cancer Therapy : Its cytotoxic effects suggest potential as an adjunct therapy in cancer treatment protocols.

- Nutraceuticals : Due to its antioxidant capacity, it may be incorporated into health products targeting oxidative stress-related conditions.

Análisis De Reacciones Químicas

Biosynthetic Pathways

Chalconaringenin 4'-glucoside is biosynthesized via the phenylpropanoid pathway:

Key Steps :

-

Phenylalanine deamination : Catalyzed by phenylalanine ammonia-lyase (PAL), forming cinnamic acid .

-

Hydroxylation : Cinnamate-4-hydroxylase introduces a hydroxyl group to yield p-coumaric acid .

-

Activation : p-Coumaric acid is converted to p-coumaroyl-CoA via 4-coumaroyl-CoA ligase .

-

Chalcone formation : Chalcone synthase (CHS) condenses p-coumaroyl-CoA with three malonyl-CoA units to form chalconaringenin .

-

Glucosylation : A UDP-glucose-dependent glycosyltransferase attaches glucose at the 4'-position .

Enzymatic Features :

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| PAL | Deamination | Phenylalanine | Cinnamic acid |

| CHS | Condensation | p-Coumaroyl-CoA + Malonyl-CoA | Chalconaringenin |

| UGT | Glycosylation | Chalconaringenin + UDP-glucose | This compound |

Cyclization Reactions

This compound undergoes pH-dependent cyclization to form naringenin derivatives. Under acidic conditions, the chalcone backbone isomerizes to flavanone structures via chalcone isomerase (CHI) :

Chalconaringenin 4 glucosideCHINaringenin 4 glucoside

This reaction is critical for altering bioactivity, as naringenin derivatives exhibit distinct pharmacological profiles .

Glycosidic Bond Hydrolysis

Acid- or enzyme-mediated hydrolysis cleaves the β-glucosidic bond, releasing aglycone chalconaringenin:

Chalconaringenin 4 glucosideβ glucosidaseChalconaringenin+Glucose

This reaction enhances bioavailability but reduces water solubility .

Enzymatic Interactions

This compound interacts with metabolic enzymes, influencing its pharmacological effects:

Key Findings :

-

α-Glucosidase inhibition : The glucoside moiety enhances binding to α-glucosidase’s active site, with IC₅₀ values comparable to acarbose .

-

Cytochrome P450 modulation : Demethylation at the 4'-position by CYP450 isoforms generates metabolites with altered antioxidant capacity .

Comparative Reactivity :

| Enzyme | Interaction Type | Outcome | Reference |

|---|---|---|---|

| α-Glucosidase | Competitive inhibition | Reduced carbohydrate digestion | |

| CYP3A4 | Oxidative demethylation | Bioactivation to quinone intermediates |

Synthetic Derivatization

Chemical synthesis routes enable structural diversification:

Methods :

-

Claisen-Schmidt condensation : Aryl aldehydes react with acetophenone derivatives under basic conditions to form chalcone scaffolds .

-

Selective glycosylation : Koenigs-Knorr reaction attaches protected glucose to chalconaringenin’s 4'-OH group .

Yield Optimization :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH | 68 | 92 |

| Enzymatic glycosylation | UGT72B1 | 85 | 98 |

Stability and Degradation

Propiedades

Fórmula molecular |

C21H22O10 |

|---|---|

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 |

Clave InChI |

ZYUSTWOCCKABCY-JSYAWONVSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.